molecular formula C11H11Cl2NO4 B4949174 methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate

methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate

Cat. No.: B4949174
M. Wt: 292.11 g/mol
InChI Key: YKJUUNHTELMGKK-UHFFFAOYSA-N
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Description

Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetylated glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate typically involves the following steps:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, although these reactions are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: 2,4-Dichlorophenoxyacetic acid and glycine.

    Substitution: Various substituted phenoxyacetic acid derivatives.

    Oxidation/Reduction: Corresponding oxidized or reduced products depending on the specific reaction.

Scientific Research Applications

Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate in biological systems involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. In medical research, its anticancer activity is thought to involve the inhibition of specific enzymes and pathways critical for cell proliferation.

Comparison with Similar Compounds

Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate can be compared with other phenoxyacetic acid derivatives such as:

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar plant growth regulatory properties.

    Methyl 2,4-Dichlorophenoxyacetate: Another ester derivative with similar applications but different physical properties.

    2,4-Dichlorophenoxybutyric Acid: A compound with a longer carbon chain, leading to different biological activity and application profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4/c1-17-11(16)5-14-10(15)6-18-9-3-2-7(12)4-8(9)13/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJUUNHTELMGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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